molecular formula C16H17NO4S B2901097 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-52-3

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No. B2901097
CAS RN: 387853-52-3
M. Wt: 319.38
InChI Key: KHXFARSPCSZZNQ-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, also known as MMTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMTC is a derivative of thiophene, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes and signaling pathways involved in these diseases. This compound has also been shown to have neuroprotective effects, which may be attributed to its ability to modulate the activity of certain neurotransmitters and receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is its high potency and selectivity against its target enzymes and signaling pathways. This makes it a promising lead compound for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate should focus on elucidating its mechanism of action and identifying its potential targets in different diseases. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for improved pharmacokinetic and pharmacodynamic properties. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different disease models and patient populations.

Synthesis Methods

The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be achieved through a multi-step process that involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methylthiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is purified through column chromatography, and the final compound is obtained in high yield and purity.

Scientific Research Applications

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has shown potential as a lead compound for the development of novel drugs that target various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-4-5-13(20-3)12(8-10)17-14(18)9-21-16(19)15-11(2)6-7-22-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXFARSPCSZZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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